Octanal
Overview
Description
It belongs to the aldehyde class of compounds and is characterized by a clear, colorless to pale yellow liquid appearance with a pungent, fruity odor reminiscent of citrus peels . Octanal is naturally found in citrus oils and is widely used in the flavor and fragrance industry due to its pleasant scent .
Synthetic Routes and Reaction Conditions:
Hydroformylation of Heptene: this compound is often synthesized industrially by the hydroformylation of heptene.
Oxidation of 1-Octanol: Another common method is the oxidation of 1-octanol. .
Industrial Production Methods:
Dehydrogenation of 1-Octanol: Industrially, this compound can also be produced by the dehydrogenation of 1-octanol over copper.
Reduction of Caprylonitrile: Another method involves the reduction of caprylonitrile with hydrogen chloride and stannous chloride.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form octanoic acid.
Reduction: It can be reduced to 1-octanol.
Condensation: this compound can participate in aldol condensation reactions to form larger molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Condensation: Base catalysts like sodium hydroxide are often employed in aldol condensation reactions.
Major Products:
Octanoic Acid: Formed from the oxidation of this compound.
1-Octanol: Formed from the reduction of this compound.
Aldol Products: Formed from condensation reactions.
Mechanism of Action
Target of Action
Octanal, also known as caprylic aldehyde or C8 aldehyde , is an aromatic aldehyde . It primarily targets fungi such as Aspergillus flavus and Penicillium italicum . These fungi are responsible for spoilage in postharvest grains and fruits, respectively .
Mode of Action
This compound interacts with its targets by disrupting their cellular integrity. It dose-dependently inhibits the spore germination and mycelial growth of Aspergillus flavus and Penicillium italicum . This compound damages the morphology of these fungi, causing the loss of cytoplasm and distortion of mycelia . This leads to an increase in membrane permeability, evidenced by the release of cell constituents .
Biochemical Pathways
This compound affects several biochemical pathways in its target organisms. In Aspergillus flavus, this compound disrupts the biosynthesis of unsaturated fatty acids, ATP-binding cassette transporters, amino acid metabolism, and glycerophospholipid metabolism . These disruptions lead to downstream effects such as apoptosis, morphological abnormalities, mitochondrial membrane potential depolarization, intracellular reactive oxygen species accumulation, and DNA fragmentation .
Pharmacokinetics
The temporal profile of efficacy closely matches the plasma concentration of octanoic acid , suggesting that the antifungal activity of this compound may be largely attributed to its metabolite.
Result of Action
The result of this compound’s action is the inhibition of fungal growth. In Aspergillus flavus, this compound treatment leads to irreversible damage to the conidial and mycelial morphology, causing electrolyte leakage due to reduced plasma membrane integrity . In Penicillium italicum and P. digitatum, this compound causes a decrease in total lipid contents of the cells . These changes contribute to the antifungal activity of this compound.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the water content of wet octanol can affect its properties . The octanol-water partition coefficient, a measure of a compound’s lipophilicity, can provide insights into how this compound might behave in different environments . .
Biochemical Analysis
Biochemical Properties
Octanal plays a significant role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules. For instance, in a study on disease resistance in harvested citrus fruit, this compound was found to activate the biosynthesis and metabolism of aromatic amino acids . This interaction led to the accumulation of certain plant hormones and phenylpropanoid metabolites, contributing to the resistance response .
Cellular Effects
This compound influences cell function in several ways. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In the aforementioned study, this compound fumigation was effective in controlling citrus green mold, indicating its influence on cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The study showed that this compound greatly activated the biosynthesis and metabolism of aromatic amino acids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound leads to the accumulation of certain plant hormones and phenylpropanoid metabolites . This indicates the product’s stability and long-term effects on cellular function.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, leading to effects on metabolic flux or metabolite levels. In the study on citrus fruit, this compound led to the accumulation of certain plant hormones and phenylpropanoid metabolites .
Scientific Research Applications
Octanal has a wide range of applications in scientific research:
Comparison with Similar Compounds
Heptanal: Another aldehyde with one less carbon atom.
Nonanal: An aldehyde with one more carbon atom.
Decanal: An aldehyde with two more carbon atoms.
Comparison:
Heptanal: Similar in structure but has a shorter carbon chain, resulting in different physical properties and reactivity.
Nonanal: Has a longer carbon chain, making it slightly less volatile and with a different odor profile.
Decanal: Even longer carbon chain, used in similar applications but with distinct physical and chemical properties.
Octanal stands out due to its optimal chain length, which provides a balance between volatility and stability, making it highly valuable in the flavor and fragrance industry .
Properties
IUPAC Name |
octanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJGJRNETVAIRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Record name | N-OCTYLALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4108 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021643 | |
Record name | Octanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-octylaldehyde is a colorless liquids with a strong fruity odor. Less dense than water and insoluble in water. Flash points 125 °F. Used in making perfumes and flavorings., Liquid, Colorless liquid with a fruity odor; [Hawley], colourless to light yellow liquid/fatty-orange odour | |
Record name | N-OCTYLALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4108 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Octanal | |
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Record name | Octylaldehyde | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6437 | |
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Record name | Octanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001140 | |
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Record name | Octanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/269/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
171 °C | |
Record name | Octylaldehyde | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5147 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
125 °F (USCG, 1999), 125 °F (52 °C) | |
Record name | N-OCTYLALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4108 | |
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Record name | Octylaldehyde | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5147 | |
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Solubility |
In water, 5.6X10+2 mg/L at 25 °C, In water, <0.01 wt% at 20 °C, Slightly soluble in water, Miscible with alcohol, ether, For more Solubility (Complete) data for Octylaldehyde (7 total), please visit the HSDB record page., 0.56 mg/mL, soluble in alcohol, most fixed oils, propylene glycol; insoluble in glycerol, 1ml in 2ml of 70% alcohol (in ethanol) | |
Record name | Octylaldehyde | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Record name | Octanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001140 | |
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Record name | Octanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/269/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.82 to 0.83 (USCG, 1999), 0.8211 g/cu cm at 20 °C, Density: 0.820-0.830, 0.810-0.830 | |
Record name | N-OCTYLALDEHYDE | |
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URL | https://cameochemicals.noaa.gov/chemical/4108 | |
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Record name | Octylaldehyde | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5147 | |
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Record name | Octanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/269/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
1.18 [mmHg], 0.6 mm Hg at 20 °C | |
Record name | Octylaldehyde | |
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Record name | Octylaldehyde | |
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Color/Form |
Colorless liquid, Colorless to light yellow liquid | |
CAS No. |
124-13-0 | |
Record name | N-OCTYLALDEHYDE | |
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Record name | Octanal | |
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Record name | Octanal | |
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Record name | Octanal | |
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Record name | Octanal | |
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Record name | Octylaldehyde | |
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Record name | Octanal | |
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Melting Point |
-23 °C, Liquid Molar Volume = 0.15704 cu m/kmol; IG Heat of Formation = -2.8464X10+8 J/kmol; Heat of Fusion at Melting Point = 2.613X10+7 J/kmol | |
Record name | Octylaldehyde | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5147 | |
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Record name | Octanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001140 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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